molecular formula C6H5FN2O4S B1520823 2-Fluoro-4-nitrobenzenesulfonamide CAS No. 1204574-82-2

2-Fluoro-4-nitrobenzenesulfonamide

Cat. No. B1520823
CAS RN: 1204574-82-2
M. Wt: 220.18 g/mol
InChI Key: ZQRIWZZRAVYMHQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzenesulfonamide, also known as FBS, is a chemical compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 g/mol . It has garnered interest in the scientific community due to its potential applications in various fields of research.


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitrobenzenesulfonamide consists of a benzene ring substituted with a fluoro group, a nitro group, and a sulfonamide group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-4-nitrobenzenesulfonamide are not mentioned in the search results, related compounds like 4-Nitrobenzenesulfonamide have been reported to react with diazacrown ether to form molecular complexes .

Scientific Research Applications

Versatile Tool for Secondary Amine Synthesis

2- and 4-Nitrobenzenesulfonamides, including 2-Fluoro-4-nitrobenzenesulfonamide, are used to prepare secondary amines. These compounds undergo smooth alkylation, leading to N-alkylated sulfonamides in near-quantitative yields. They are then easily deprotected to give secondary amines in high yields, demonstrating their usefulness in amine synthesis (Fukuyama, Jow, & Cheung, 1995).

Corrosion Inhibition in Metals

2-Fluoro-4-nitrobenzenesulfonamide is involved in derivatives that act as corrosion inhibitors for metals like iron. Quantum chemical calculations and molecular dynamics simulations have been used to explore the adsorption and inhibition properties of these derivatives (Kaya et al., 2016).

Solid-Phase Synthesis Applications

This compound is utilized in solid-phase synthesis, serving as an intermediate for various chemical transformations. It has been applied in creating diverse privileged scaffolds, indicating its significant role in synthetic chemistry (Fülöpová & Soural, 2015).

Electrochemical Studies

Studies on the electrochemical reduction processes of 2-Fluoro-4-nitrobenzenesulfonamide contribute to understanding its behavior in different chemical contexts. These processes are important for developing new electrochemical applications (Pérez-Jiménez & Frontana, 2012).

Thermochemical Investigations

The energies of combustion and enthalpies of formation for compounds like 2-Fluoro-4-nitrobenzenesulfonamide are determined using combustion calorimetry. This information is crucial for understanding the thermochemical properties of these compounds (Camarillo & Flores, 2010).

Molecular Structure Analysis

Advanced techniques such as X-ray crystallography, NMR, and vibrational spectroscopy provide insights into the molecular structure and properties of 2-Fluoro-4-nitrobenzenesulfonamide, contributing to a deeper understanding of its chemical behavior (Sweeney, McArdle, & Aldabbagh, 2018).

Synthesis of Complex Molecules

2-Fluoro-4-nitrobenzenesulfonamide is used in the synthesis of complex molecules, such as specific inhibitors for enzymes like carbonic anhydrases. This demonstrates its potential in the field of bioorganic chemistry (Krasavin et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, 4-Nitrobenzenesulfonamide, indicates that it may cause skin irritation, serious eye irritation, and may be toxic if inhaled . It is recommended to use personal protective equipment and ensure good ventilation when handling such compounds .

Future Directions

While specific future directions for 2-Fluoro-4-nitrobenzenesulfonamide are not mentioned in the search results, related compounds like Benzenesulfonamide have been used in the synthesis of dyes, photochemicals, and disinfectants . They have also been effective in the treatment of proliferative diseases such as cancer . This suggests potential future applications for 2-Fluoro-4-nitrobenzenesulfonamide in similar areas.

Relevant Papers A paper titled “Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study” discusses the synthesis and potential applications of related compounds . Another paper titled “Intramolecular Arylation of 2-Nitrobenzenesulfonamides: A Route to…” discusses the synthesis of related compounds .

properties

IUPAC Name

2-fluoro-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRIWZZRAVYMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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